

# Spectroscopic Data of Isoangustone A: A Technical Guide

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## Compound of Interest

Compound Name: *Isoangustone A*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Isoangustone A**, a prenylated isoflavone found in the roots of licorice (*Glycyrrhiza* species). The information presented herein is essential for the identification, characterization, and further development of this compound for its potential therapeutic applications.

## Introduction to Isoangustone A

**Isoangustone A** is a bioactive natural product with the molecular formula  $C_{25}H_{26}O_6$  and a molecular weight of 422.47 g/mol. It has garnered significant interest in the scientific community for its potential pharmacological activities. Accurate and detailed spectroscopic data are fundamental for unambiguous structure elucidation and quality control in research and development.

## Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural identification. The data presented below has been compiled from publicly available resources.

Table 1: Mass Spectrometry Data for **Isoangustone A**

Parameter	Value	Source
Molecular Formula	C <sub>25</sub> H <sub>26</sub> O <sub>6</sub>	[1]
Molecular Weight	422.47 g/mol	[1]
LC-MS Data		
Ionization Mode	Positive (ESI)	[1]
Precursor Ion ([M+H] <sup>+</sup> )	m/z 423.1813	[1]
MS/MS Data		
Precursor Ion ([M+H] <sup>+</sup> )	m/z 423.17865	[1]
Major Fragment Ions (m/z)	311.05429, 367.13007, 368.11658, 203.18489	[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. The complete assignment of the <sup>1</sup>H and <sup>13</sup>C NMR spectra for **Isoangustone A** was first reported by Kiuchi et al. (1990) in the journal *Heterocycles*.<sup>[2]</sup>

Table 2: <sup>1</sup>H NMR Spectroscopic Data of **Isoangustone A**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data to be populated from the primary literature source (Kiuchi et al., 1990)			

Table 3: <sup>13</sup>C NMR Spectroscopic Data of **Isoangustone A**

Position	Chemical Shift ( $\delta$ , ppm)
Data to be populated from the primary literature source (Kiuchi et al., 1990)	

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections describe the general methodologies for obtaining the spectroscopic data for isoflavonoids like **Isoangustone A**.

### 4.1. NMR Spectroscopy

A general protocol for the NMR analysis of flavonoids involves the following steps:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or Methanol- $d_4$ ) in an NMR tube.
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **Data Acquisition:** Standard pulse sequences are used to acquire  $^1H$ ,  $^{13}C$ , and various 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.

### 4.2. Mass Spectrometry

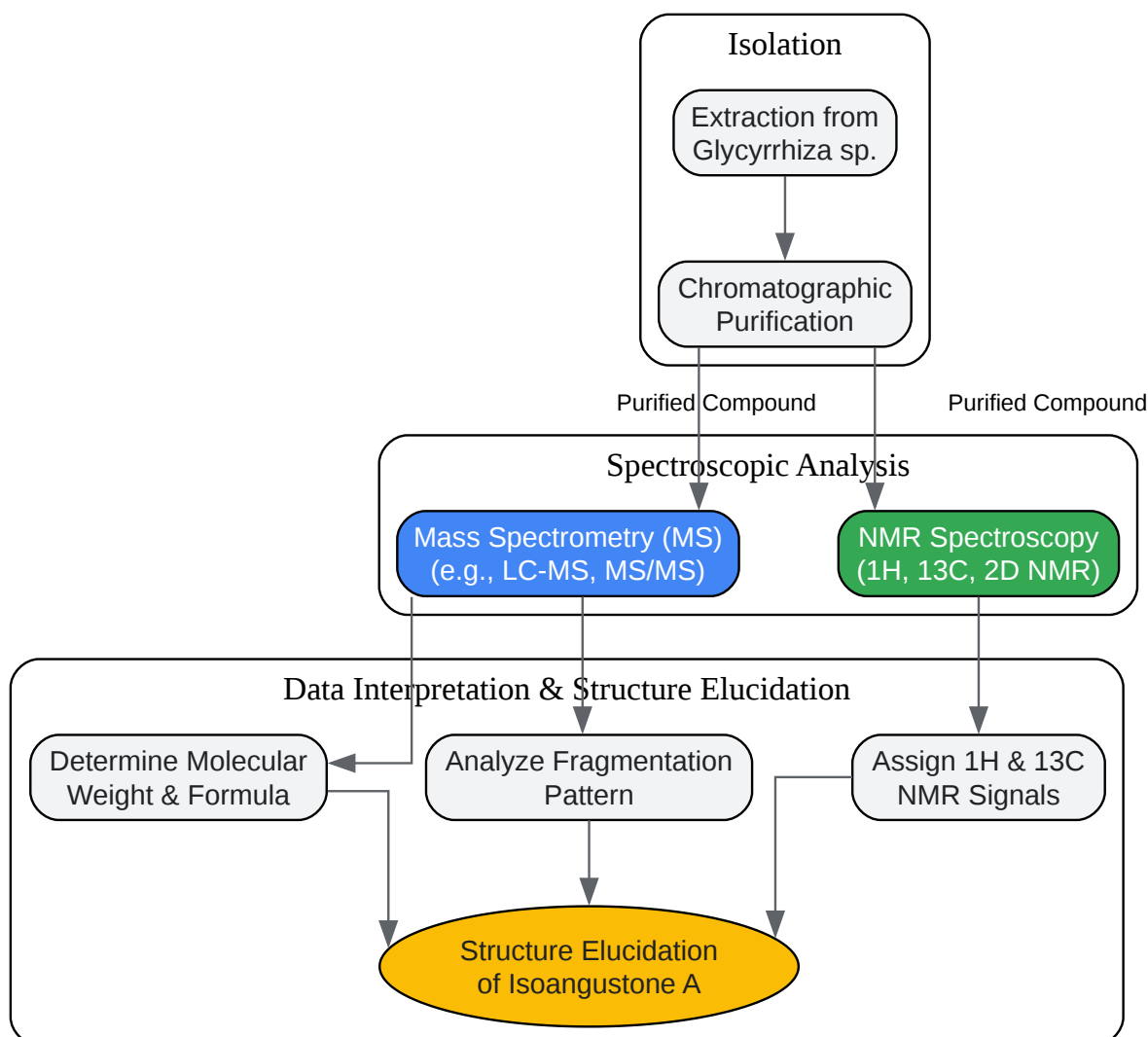
A typical protocol for the LC-MS analysis of **Isoangustone A** is as follows:

- **Sample Preparation:** The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
- **Chromatography:** The sample is injected into a Liquid Chromatography (LC) system, often a UPLC or HPLC, equipped with a C18 column. A gradient elution with solvents like water (often with a formic acid modifier) and acetonitrile is commonly used to separate the compound of interest.

- **Mass Analysis:** The eluent from the LC system is introduced into the mass spectrometer. For **Isoangustone A**, Electrospray Ionization (ESI) in positive ion mode is effective. Data is collected in both full scan mode to determine the precursor ion and in MS/MS or fragmentation mode to obtain characteristic fragment ions. The instrument used for the data in Table 1 was a Waters Xevo G2 Q-ToF.[1]

## Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a natural product like **Isoangustone A** is depicted in the following diagram.



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Caption: Workflow for the isolation and spectroscopic characterization of **Isoangustone A**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Isoangustone A**. For researchers engaged in the study of this molecule, consulting the primary literature for the complete NMR data is highly recommended for accurate and reliable structural confirmation.

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## References

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